molecular formula C22H24N2O3 B11324983 N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide

N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide

Cat. No.: B11324983
M. Wt: 364.4 g/mol
InChI Key: XBXUAKTWNZOHEL-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8th position and a benzamide moiety substituted with a pentyloxy group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Synthesis of 8-methoxyquinoline: This can be achieved through the reaction of 8-hydroxyquinoline with methanol in the presence of an acid catalyst.

    Formation of 8-methoxyquinolin-5-amine: The 8-methoxyquinoline is then subjected to nitration followed by reduction to yield 8-methoxyquinolin-5-amine.

    Coupling with 4-(pentyloxy)benzoic acid: The 8-methoxyquinolin-5-amine is then coupled with 4-(pentyloxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, leading to changes in cellular processes. The methoxy and pentyloxy groups may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide: Similar structure with a butoxy group instead of a pentyloxy group.

    N-(8-methoxyquinolin-5-yl)pentanamide: Similar structure with a pentanamide moiety instead of a benzamide moiety.

Uniqueness

N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide is unique due to the specific combination of the quinoline ring, methoxy group, and pentyloxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-4-pentoxybenzamide

InChI

InChI=1S/C22H24N2O3/c1-3-4-5-15-27-17-10-8-16(9-11-17)22(25)24-19-12-13-20(26-2)21-18(19)7-6-14-23-21/h6-14H,3-5,15H2,1-2H3,(H,24,25)

InChI Key

XBXUAKTWNZOHEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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